
(s)-3-(1-Amino-2-hydroxyethyl)-4-bromophenol
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Overview
Description
(s)-3-(1-Amino-2-hydroxyethyl)-4-bromophenol is a chiral compound with significant potential in various scientific fields. This compound features a bromine atom, an amino group, and a hydroxyl group attached to a phenol ring, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-3-(1-Amino-2-hydroxyethyl)-4-bromophenol typically involves the following steps:
Amino Group Introduction: The addition of an amino group to the ethyl side chain.
These reactions are carried out under controlled conditions to ensure the desired stereochemistry and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This often includes the use of catalysts and specific solvents to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(s)-3-(1-Amino-2-hydroxyethyl)-4-bromophenol undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone or aldehyde, while substitution can introduce various functional groups to the phenol ring.
Scientific Research Applications
(s)-3-(1-Amino-2-hydroxyethyl)-4-bromophenol has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including potential use as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (s)-3-(1-Amino-2-hydroxyethyl)-4-bromophenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (s)-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride
- (s)-2-(1-Amino-2-hydroxyethyl)benzonitrile
- (s)-2-(1-Amino-2-hydroxyethyl)benzoic acid
Uniqueness
(s)-3-(1-Amino-2-hydroxyethyl)-4-bromophenol is unique due to the presence of the bromine atom on the phenol ring, which imparts distinct chemical properties and reactivity compared to similar compounds. This makes it a valuable molecule for specific applications where bromine’s reactivity is advantageous.
Biological Activity
(S)-3-(1-Amino-2-hydroxyethyl)-4-bromophenol is a chiral compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer properties, interactions with biological targets, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a bromophenol structure with an amino and a hydroxyl group on the ethyl chain. Its molecular formula contributes to its unique chemical properties, making it a candidate for various therapeutic applications. The presence of the bromine atom at the para position enhances its reactivity and pharmacological profile, allowing for diverse chemical transformations.
Anticancer Activity
Research has indicated that this compound exhibits significant inhibitory effects against various cancer cell lines. Studies have shown that it can induce apoptosis and cause cell cycle arrest, particularly in HeLa and MCF7 cells.
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 0.80 | Induces apoptosis via ROS accumulation |
MCF7 | 0.43 | G2/M phase arrest and apoptosis induction |
These findings suggest that the compound's interactions with specific molecular targets may modulate pathways related to cancer progression.
The mechanism of action of this compound involves multiple biochemical pathways. Its amino and hydroxyl groups facilitate hydrogen bonding with biological molecules, enhancing its binding affinity to various receptors and enzymes. This interaction can affect neurotransmission and inflammatory pathways, which are critical in cancer biology.
Case Study: Apoptotic Pathways
In a study involving HeLa cells, treatment with this compound resulted in significant morphological changes indicative of apoptosis. The activation of caspase-3 and PARP was observed, along with a decrease in Bcl-2 expression levels, underscoring its potential as an anticancer agent.
Structure-Activity Relationships (SAR)
The SAR studies on this compound have provided insights into how modifications to its structure can enhance biological activity. For instance, variations in the bromophenol moiety can lead to differences in potency against cancer cell lines.
Table 2: Structure-Activity Relationships
Compound Variant | Anticancer Activity | Observations |
---|---|---|
Original | Moderate | Induces apoptosis |
Bromine Substituted | High | Enhanced reactivity and potency |
Hydroxyl Modified | Low | Reduced binding affinity |
These modifications highlight the importance of specific functional groups in determining the compound's biological efficacy.
Properties
Molecular Formula |
C8H10BrNO2 |
---|---|
Molecular Weight |
232.07 g/mol |
IUPAC Name |
3-[(1S)-1-amino-2-hydroxyethyl]-4-bromophenol |
InChI |
InChI=1S/C8H10BrNO2/c9-7-2-1-5(12)3-6(7)8(10)4-11/h1-3,8,11-12H,4,10H2/t8-/m1/s1 |
InChI Key |
GUMTZRZYCSEZBF-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1O)[C@@H](CO)N)Br |
Canonical SMILES |
C1=CC(=C(C=C1O)C(CO)N)Br |
Origin of Product |
United States |
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